molecular formula C22H27N5O3 B10977614 N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide

Cat. No.: B10977614
M. Wt: 409.5 g/mol
InChI Key: PSBLWVSUKQBIDA-UHFFFAOYSA-N
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Description

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes an acetylamino group, a phenyl ring, a piperazine ring, and a benzyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the amide bond between the acetylamino group and the piperazine ring.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the oxidation state of the molecule.

    Substitution: The replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: As a potential therapeutic agent due to its unique structure and biological activity.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide include:

  • N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-methylpiperazine-1-carboxamide
  • N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide

InChI

InChI=1S/C22H27N5O3/c1-17(28)24-19-8-5-9-20(14-19)25-21(29)15-23-22(30)27-12-10-26(11-13-27)16-18-6-3-2-4-7-18/h2-9,14H,10-13,15-16H2,1H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

PSBLWVSUKQBIDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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